molecular formula C8H18O B1596058 2-Methyl-1-heptanol CAS No. 60435-70-3

2-Methyl-1-heptanol

Cat. No.: B1596058
CAS No.: 60435-70-3
M. Wt: 130.23 g/mol
InChI Key: QZESEQBMSFFHRY-UHFFFAOYSA-N
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Description

2-Methyl-1-heptanol is a chemical compound with the molecular formula C8H18O . It has an average mass of 130.228 Da and a monoisotopic mass of 130.135757 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a chain of carbon atoms with a methyl group (CH3) attached to the second carbon atom and a hydroxyl group (OH) attached to the first carbon atom .


Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 179.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 48.4±6.0 kJ/mol and a flash point of 71.1±6.5 °C . The compound has a molar refractivity of 40.6±0.3 cm3, and it has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Dielectric Properties and Molecular Behavior

  • Dielectric Properties in Alcohols : Studies have shown the complex permittivity of 2-Methyl-1-heptanol at various temperatures and pressures, highlighting its specific relaxation times and activation parameters. These properties are affected by the position of hydroxyl and methyl groups, which are essential in understanding liquid structure and molecular interactions in alcohols (Vij, Scaife, & Calderwood, 1981).

High-Pressure Effects on Alcohols

  • Behavior Under High Pressure : Research on 4-methyl-3-heptanol, closely related to this compound, reveals significant intensity changes in the Debye process under high pressure, contrasting with other octanol isomers. This indicates differences in the formation of hydrogen-bonded supramolecular structures, crucial for understanding molecular dynamics under varying pressures (Pawlus et al., 2013).

Combustion and Emission Characteristics

  • Combustion with Biodiesel Blends : A study explored the combustion and emission characteristics of a rapid compression-expansion machine using n-heptanol-methyl oleate biodiesel blends. This research is vital for developing alternative fuels and understanding the combustion behavior of heptanol derivatives (El-Seesy, Kayatas, Hawi, Kosaka, & He, 2020).

Structural and Thermal Analysis

  • Calorimetric and FTIR Study : Research involving calorimetric and FTIR studies of aliphatic heptanols, including this compound, provides insights into their heat capacities and phase behavior. This is crucial for a deeper understanding of alcohol's self-association and thermal properties (Serra et al., 2016).

Biological Activity

  • Pheromone Synthesis and Activity : Research on the synthesis and biological activity of 4-Methyl-3-Heptanol stereoisomers, a main component of certain pheromones, highlights the compound's significance in ecological and environmental studies. This research aids in understanding the chemical ecology of species like bark beetles (Zada et al., 2004).

Safety and Hazards

The safety data sheet for 2-Methyl-1-heptanol indicates that it is highly flammable and harmful in contact with skin or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation and drowsiness or dizziness . Protective measures include avoiding contact with skin and eyes, avoiding inhalation, ensuring adequate ventilation, and keeping away from open flames .

Properties

IUPAC Name

2-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZESEQBMSFFHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031422
Record name 2-Methylheptan-1-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60435-70-3
Record name 2-Methyl-1-heptanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-heptanol
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Record name NSC9299
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Record name 2-Methylheptan-1-ol
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Record name 2-methyl-1-heptanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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